4-Butylcyclohexan-1-amine CAS number and properties
4-Butylcyclohexan-1-amine CAS number and properties
An In-depth Technical Guide to 4-tert-Butylcyclohexan-1-amine
Introduction
4-tert-Butylcyclohexan-1-amine is a cycloaliphatic amine that has emerged as a pivotal structural motif and synthetic intermediate in modern organic chemistry. Characterized by a cyclohexane ring featuring a bulky tert-butyl group, this compound's conformational properties and stereoisomerism are of significant interest to researchers. The tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an excellent model for stereochemical studies and a valuable building block for creating structurally defined molecules.
This guide provides a comprehensive technical overview of 4-tert-butylcyclohexan-1-amine, focusing on its physicochemical properties, synthesis, stereochemistry, applications in drug development, and safety protocols. While other isomers such as 4-n-butylcyclohexylamine exist, this document will concentrate on the tert-butyl variant due to its pronounced significance and extensive documentation in scientific literature, particularly its role as a key precursor to the antipsychotic drug Cariprazine. We will delve into the distinct properties and applications of its cis and trans isomers, highlighting the critical importance of stereocontrol in its primary applications.
Part 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. 4-tert-Butylcyclohexan-1-amine is well-characterized, with distinct identifiers for its isomeric forms.
Chemical Identifiers
The compound exists as a mixture of cis and trans diastereomers, or as isolated isomers, each having a unique CAS number.
| Identifier | Value |
| IUPAC Name | 4-tert-butylcyclohexan-1-amine[1] |
| Synonyms | 4-(1,1-dimethylethyl)-cyclohexanamine, 4-t-Butylcyclohexylamine[1][2] |
| Molecular Formula | C₁₀H₂₁N[1][3][4][5] |
| Molecular Weight | 155.28 g/mol [1][2] |
| CAS Number (Isomer Mixture) | 5400-88-4[1][2][3] |
| CAS Number (cis-isomer) | 2163-33-9[1][4] |
| CAS Number (trans-isomer) | 2163-34-0[1][5] |
| InChI Key | BGNLXETYTAAURD-UHFFFAOYSA-N[1][3] |
| SMILES | CC(C)(C)C1CCC(CC1)N[1] |
Physicochemical Properties
The physical properties can vary slightly between the isomer mixture and the pure diastereomers.
| Property | Value | Source(s) |
| Appearance | Liquid; Colorless to almost colorless | [3] |
| Boiling Point | ~198.0 °C @ 760 mmHg | [3][4] |
| Flash Point | 51 - 79 °C | [3][4] |
| Density | ~0.861 g/cm³ | [4] |
| Storage Temperature | Room temperature, store in a cool place | [3] |
Spectroscopic Profile Detailed spectroscopic data is crucial for quality control and structural confirmation. Extensive data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are publicly available through databases like PubChem and the NIST WebBook.[1][2] This data allows researchers to confirm the identity and purity of the material and distinguish between the cis and trans isomers based on characteristic shifts and coupling constants, particularly in NMR spectra.
Part 2: Synthesis and Stereochemistry
The synthesis of 4-tert-butylcyclohexan-1-amine is most commonly achieved via the reductive amination of 4-tert-butylcyclohexanone. However, this standard approach typically yields a mixture of cis and trans diastereomers. For pharmaceutical applications, obtaining the pure trans isomer is often mandatory, which presents a significant synthetic challenge.
General Synthetic Workflow: Reductive Amination
The direct reductive amination of 4-tert-butylcyclohexanone with ammonia in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is the most straightforward route. The causality behind this choice is the ready availability of the ketone starting material and the high efficiency of the reaction.
Caption: General workflow for reductive amination.
Stereoselective Synthesis: A Biocatalytic Approach
Separating the resulting diastereomers can be costly and inefficient. Modern synthetic chemistry has turned to biocatalysis to achieve high stereoselectivity. Transaminases (TAs) are enzymes that can selectively catalyze the transfer of an amino group. Recent advancements have demonstrated a single transaminase-catalyzed process that can convert a mixture of cis/trans isomers into the pure, thermodynamically favored trans isomer.[6]
This process, known as a dynamic isomerization, relies on the enzyme's ability to selectively deaminate the undesired cis-isomer back to the ketone intermediate. This ketone can then be re-aminated, eventually shifting the equilibrium entirely to the desired trans-amine.[6] This is a highly efficient, self-validating system where the enzymatic selectivity drives the purification.
Caption: Dynamic isomerization via selective deamination.
Experimental Protocol: Conceptual Biocatalytic Isomerization
This protocol is based on methodologies described for producing stereopure trans-4-substituted cyclohexane-1-amines.[6]
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Immobilization of Biocatalyst: A selected transaminase (e.g., a mutant from Chromobacterium violaceum) is immobilized on a solid support. Causality: Immobilization allows for easy separation of the enzyme from the reaction mixture and enhances its stability, making it suitable for continuous-flow processes.
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Reactor Setup: The immobilized enzyme is packed into a column to create a packed-bed reactor.
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Reaction Mixture Preparation: A solution of the cis/trans 4-tert-butylcyclohexan-1-amine mixture is prepared in a suitable buffer, along with a sub-equimolar amount of an amine acceptor (e.g., pyruvate). Causality: The amine acceptor is required to receive the amino group from the cis-amine during the deamination step.
-
Continuous-Flow Reaction: The reaction mixture is pumped continuously through the packed-bed reactor at a controlled flow rate and temperature. Causality: Continuous flow allows for precise control over reaction time and conditions, leading to high conversion and purity.
-
Product Isolation: The eluent from the reactor is collected. The desired trans-amine product can be isolated and purified from the remaining components (e.g., by extraction or chromatography). The result is a highly diastereopure product (de > 99%).[6]
Part 3: Applications in Drug Development
The primary driver for the intense research into 4-tert-butylcyclohexan-1-amine is its role as a crucial building block in the pharmaceutical industry.
Core Application: Synthesis of Cariprazine
The trans-isomer of 4-substituted cyclohexane-1-amine is a key structural element in Cariprazine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[6] The specific stereochemistry of the trans isomer is essential for the drug's binding affinity to its target receptors and, consequently, its pharmacological activity. The synthesis of Cariprazine involves coupling the trans-amine intermediate with other molecular fragments to build the final active pharmaceutical ingredient (API).[7]
Caption: Synthetic pathway from intermediate to API.
Other Research Applications Derivatives of the parent ketone, 4-tert-butylcyclohexanone, have been investigated for other biological activities. Studies have shown that certain derivatives possess antibacterial properties, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus.[8][9] Other derivatives have been evaluated as insect antifeedants.[8] This suggests that the 4-tert-butylcyclohexane scaffold is a versatile platform for developing a range of biologically active compounds.
Part 4: Safety, Handling, and Storage
As a corrosive and flammable amine, 4-tert-butylcyclohexan-1-amine requires strict safety protocols.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with multiple hazards.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 / H227 | Flammable or combustible liquid and vapor |
| Acute Toxicity (Oral/Dermal) | H302 + H312 | Harmful if swallowed or in contact with skin |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
Safe Handling and Storage Protocol
Adherence to proper laboratory practice is critical to ensure safety.
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[10]
-
Skin/Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
-
Handling Procedures:
-
Storage:
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][11]
-
Spills: Evacuate the area. Prevent further leakage if safe to do so. Contain the spill with inert material and dispose of it as hazardous waste.[10]
-
Conclusion
4-tert-Butylcyclohexan-1-amine stands out as more than a simple cycloaliphatic amine; it is a sophisticated molecular tool whose value is intrinsically linked to its stereochemistry. Its conformationally rigid structure makes it an ideal substrate for stereoselective synthesis and a valuable building block for complex molecular architectures. The development of advanced biocatalytic methods to produce the pure trans-isomer has been a critical enabler for its use in the pharmaceutical industry, most notably in the production of Cariprazine. As research continues, the versatile 4-tert-butylcyclohexane scaffold will likely find further applications in medicinal chemistry and materials science, reinforcing the principle that precise structural control is paramount to molecular function.
References
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PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 4-t-Butylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]
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Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-butyl-N-methylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Wawrzeńczyk, C., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-butyl-N-cyclopentylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-butyl-N-dodecylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
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PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Center for Biotechnology Information. Retrieved from [Link]
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